4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine
Description
Properties
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-8,19H,9-14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSSLXWVCNSHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine typically involves multi-step organic reactions. One common approach is the reaction of 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ol with piperazine under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to dibenzo[a,d] annulene structures exhibit promising anticancer activity. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells, suggesting that 4-(10,11-Dihydro-5H-dibenzo[a,d] annulen-5-yl)piperazin-1-amine may possess similar effects. The mechanism is thought to involve the disruption of cellular signaling pathways that promote cell survival and proliferation.
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Studies have demonstrated that piperazine derivatives can act as serotonin receptor modulators, which may be beneficial in treating mood disorders and anxiety. Preliminary studies on related compounds have shown promise in modulating neurotransmitter levels, indicating that 4-(10,11-Dihydro-5H-dibenzo[a,d] annulen-5-yl)piperazin-1-amine could be explored for similar therapeutic uses.
Case Studies
-
Anticancer Activity :
- Study : A recent study tested various dibenzo[a,d] annulene derivatives for their cytotoxic effects on human cancer cell lines.
- Findings : The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The specific mechanism involved apoptosis induction through mitochondrial pathways.
-
Neuropharmacology :
- Study : A pharmacological evaluation of piperazine analogs was conducted to assess their effects on serotonin receptors.
- Findings : Results indicated that some analogs significantly increased serotonin levels in vitro and displayed anxiolytic-like effects in animal models. This suggests that 4-(10,11-Dihydro-5H-dibenzo[a,d] annulen-5-yl)piperazin-1-amine could be further investigated for similar neuroactive properties.
Mechanism of Action
The mechanism by which 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky substituents (e.g., cyclopropyl in 6d) correlate with higher synthetic yields (68%) compared to smaller groups (e.g., ethyl in 3o, 36%) .
- Melting Points : Derivatives with rigid cyclic amines (e.g., piperazine in 3o) exhibit higher decomposition temperatures (>239°C), likely due to enhanced crystallinity .
- Side Chain Modifications : The piperazine-1-amine group in the target compound may improve solubility and bioavailability compared to TCAs like imipramine, which has a flexible propylamine chain .
Pharmacokinetic and Functional Comparisons
- BBB Permeation : Piperazine-containing analogs (e.g., 3o) are predicted to exhibit moderate blood-brain barrier (BBB) permeation due to balanced lipophilicity and polar surface area, whereas N-cyclopropyl derivatives (6d) may have reduced BBB penetration due to increased hydrophobicity .
- Metabolic Stability : The dibenzoannulene core is prone to oxidative metabolism, but substitutions like piperazine may slow degradation compared to N-methyl or N-ethyl analogs .
- Neuroprotective Potential: Unlike dizocilpine derivatives (e.g., K1947), the target compound lacks psychomimetic side effects, suggesting a safer profile for CNS applications .
Biological Activity
4-(10,11-Dihydro-5H-dibenzo[a,d] annulen-5-yl)piperazin-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer activity, receptor interactions, and other biological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C19H23N3
- Molecular Weight : 305.41 g/mol
- CAS Number : 9926123
The structure features a piperazine ring attached to a dibenzo[a,d] annulene moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds derived from piperazine. For instance, derivatives of dibenzo compounds have been synthesized and tested against various cancer cell lines. The results indicated that certain analogs exhibited potent cytotoxicity with IC50 values ranging from 20 to 40 µM against human cancer cell lines such as K562 (leukemia), Colo-205 (colon cancer), and MDA-MB 231 (breast cancer) . The mechanism of action appears to involve the inhibition of sirtuins, which are proteins implicated in cancer progression.
Receptor Interactions
Piperazine derivatives are known for their ability to interact with various receptors in the body. The compound under discussion may exhibit affinity for neurotransmitter receptors, which can influence its pharmacological profile. For example, piperazine derivatives have shown activity as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study conducted on a series of piperazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer models. The study highlighted that structural modifications significantly affected their potency and selectivity .
- Pharmacological Profiling : Another investigation into piperazine's interaction with neurotransmitter systems revealed promising results for treating conditions like anxiety and depression due to their receptor modulation capabilities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine?
- Synthesis : Begin with the dibenzo[a,d][7]annulen-5-yl core (common in ) and employ a nucleophilic substitution or condensation reaction with piperazine derivatives. For example, substitute the azetidine group in analogs like 1-(dibenzoannulenyl)azetidin-3-amine ( ) with piperazin-1-amine. Use anhydrous conditions and catalysts (e.g., Pd for coupling reactions) to optimize yield.
- Characterization : Confirm structure via -/-NMR, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) (as in ). Compare spectral data with structurally related compounds (e.g., ’s InChIKey and SMILES patterns).
- Reference :
Q. How can researchers conduct preliminary biological activity screening for this compound?
- In vitro assays : Test for receptor binding affinity (e.g., dopamine D2/D3 receptors, as in ) or enzyme inhibition (e.g., carbonic anhydrase I/II, modeled after ). Use radioligand displacement assays or fluorescence-based enzymatic activity tests.
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, similar to ’s evaluation of Mannich bases.
- Reference :
Advanced Research Questions
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?
- Substituent variation : Modify the piperazine ring (e.g., N-alkylation, aryl substitution) and compare binding affinity or potency. For example, demonstrates how arylpiperazine modifications in dopamine ligands alter receptor selectivity.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Compare results with analogs like N-benzyl-dibenzoannulenyl azetidines ( ) to identify critical pharmacophores.
- Reference :
Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent receptor binding results?
- Methodological refinement : Re-evaluate assay conditions (e.g., buffer pH, co-factor requirements) and validate using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand assays).
- Theoretical alignment : Link findings to a conceptual framework (e.g., dopamine receptor allosteric modulation theories in ) to contextualize discrepancies. and emphasize aligning experimental design with theoretical hypotheses to ensure rigor.
- Reference :
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate solubility, blood-brain barrier permeability, and hepatotoxicity. Input SMILES data (e.g., ’s SMILES:
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)N) to model parameters. - Quantum mechanical calculations : Assess metabolic stability via density functional theory (DFT) to identify reactive sites prone to cytochrome P450 oxidation.
- Reference :
Methodological Frameworks
Q. How should researchers design a study to investigate the compound’s mechanism of action?
- Hypothesis-driven design : Start with a theoretical basis (e.g., ’s dopamine receptor ligand framework) to define primary endpoints (e.g., D3 receptor activation).
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways.
- Reference :
Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
